Ethyl 2-(6-aminopyridin-3-yl)acetate
Overview
Description
Ethyl 2-(6-aminopyridin-3-yl)acetate, also known as EAPA, is a key reagent in various organic synthesis reactions. It has a molecular weight of 180.21 . The compound appears as a yellow to brown powder, crystals, or liquid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (6-amino-3-pyridinyl)acetate . The InChI code is 1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) .Physical and Chemical Properties Analysis
This compound is sparingly soluble with a solubility of 6.39 mg/ml . It has a molar refractivity of 49.31 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.76 .Scientific Research Applications
Reactivity and Synthesis Studies
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes, show the reactivity of these compounds under different conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Anticancer Agents
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate was used as a precursor in synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Photophysical Properties
- Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with a focus on their spectral-fluorescent properties and their correlation with chemical structure (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Antiallergic Compounds
- N-(pyridin-4-yl)-(indol-3-yl)acetamides were synthesized as potential antiallergic agents. These compounds were tested for their potency and effectiveness in various assays, highlighting the role of ethyl acetate derivatives in medicinal chemistry (Menciu et al., 1999).
Synthesis of Complex Molecules
- Research on the synthesis of complex molecules, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives, showcases the applications of ethyl acetate derivatives in the creation of diverse organic compounds (Mohamed, 2014).
Cognitive Enhancement
- Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were studied for their effects on learning and memory facilitation in mice, providing insights into the potential neuropharmacological applications of these compounds (Li Ming-zhu, 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-(6-aminopyridin-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, by acting as a substrate or inhibitor. These interactions can modulate the enzyme’s activity, leading to changes in metabolic pathways and cellular processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate signaling pathways related to cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may bind to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell proliferation. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, it may participate in amino acid metabolism by acting as a substrate for aminotransferases, leading to the production of specific metabolites that play crucial roles in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular responses .
Properties
IUPAC Name |
ethyl 2-(6-aminopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTXSJATDFOMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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